molecular formula C8H12O4 B8673990 6-Methoxy-4,5-epoxy-3-oxo-2-ethyltetrahydropyran CAS No. 60249-15-2

6-Methoxy-4,5-epoxy-3-oxo-2-ethyltetrahydropyran

Cat. No.: B8673990
CAS No.: 60249-15-2
M. Wt: 172.18 g/mol
InChI Key: FPJQUXXJCTZHSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-4,5-epoxy-3-oxo-2-ethyltetrahydropyran is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

60249-15-2

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

4-ethyl-2-methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one

InChI

InChI=1S/C8H12O4/c1-3-4-5(9)6-7(12-6)8(10-2)11-4/h4,6-8H,3H2,1-2H3

InChI Key

FPJQUXXJCTZHSU-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)C2C(O2)C(O1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 15.6 g quantity of 2-ethyl-6-methoxy-3-oxo-3,6-dihydro-2H-pyran, 15 g of 30% aqueous solution of hydrogen peroxide and 100 ml of methanol are cooled to a temperature of about 10° C with full stirring. The same procedure as in Example 6 is thereafter followed to obtain a concentrate, which is then distilled at a reduced pressure of 3 mm Hg to give 14.8 g of 6-methoxy-4,5-epoxy-3-oxo-2-ethyltetrahydropyran as a colorless liquid fraction at 83° to 88° C in a yield of 86.3%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.